
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is an organic compound that combines a chlorophenyl group with a thiophene ring through an acetate linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate typically involves the esterification of (4-chlorophenyl)methanol with thiophene-3-acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)carboxylic acid.
Reduction: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Chlorophenyl)methyl (thiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetate group may undergo hydrolysis, releasing active metabolites that exert biological effects. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)methyl acetate: Lacks the thiophene ring, resulting in different chemical and biological properties.
Thiophen-3-yl acetate: Lacks the chlorophenyl group, affecting its reactivity and applications.
(4-Chlorophenyl)methyl (thiophen-2-yl)acetate: Similar structure but with the thiophene ring in a different position, leading to variations in its properties.
Uniqueness
(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is unique due to the combination of the chlorophenyl and thiophene groups. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
206536-84-7 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C13H11ClO2S/c14-12-3-1-10(2-4-12)8-16-13(15)7-11-5-6-17-9-11/h1-6,9H,7-8H2 |
InChI 键 |
YTKASYUAKNVQEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC(=O)CC2=CSC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
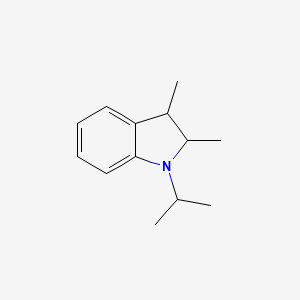
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)

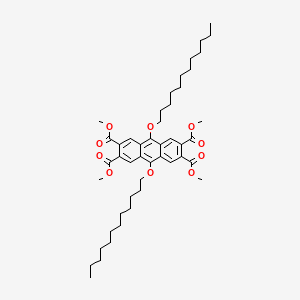
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
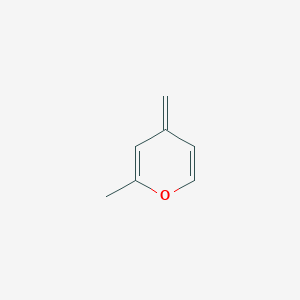
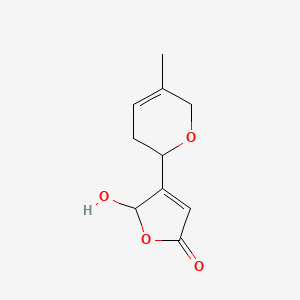
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
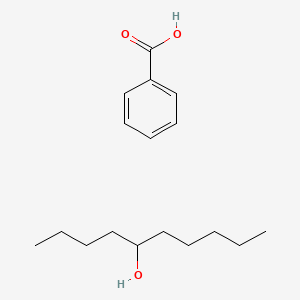
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)
![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
